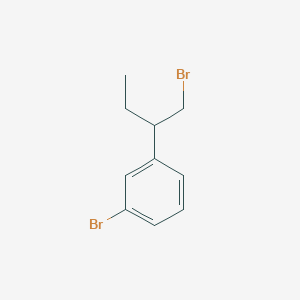![molecular formula C12H22O2 B13235094 {7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13235094.png)
{7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol is a spirocyclic alcohol with the molecular formula C12H22O2 and a molecular weight of 198.3 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a spiro[4.5]decane ring system with a methanol group attached to the second carbon atom. The presence of two methyl groups at the 7th and 9th positions further distinguishes this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol group. One common synthetic route includes the cyclization of a suitable precursor, such as a diol or a diketone, under acidic or basic conditions. The reaction conditions often involve the use of catalysts like sulfuric acid or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
{7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
Applications De Recherche Scientifique
{7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of {7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into unique binding sites, potentially inhibiting or activating biological pathways. The methanol group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol: Similar spirocyclic structure with different substituents.
(7,9-DIMETHYL-1,4-DIOXASPIRO[4.5]DEC-8-YL)METHANOL: Another spirocyclic compound with a different functional group arrangement.
{1-oxaspiro[4.5]decan-2-yl}methanol: Lacks the methyl groups at the 7th and 9th positions.
Uniqueness
The uniqueness of {7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol lies in its specific spirocyclic structure and the presence of two methyl groups at the 7th and 9th positions. These structural features contribute to its distinct chemical reactivity and potential biological activity .
Propriétés
Formule moléculaire |
C12H22O2 |
|---|---|
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
(7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl)methanol |
InChI |
InChI=1S/C12H22O2/c1-9-5-10(2)7-12(6-9)4-3-11(8-13)14-12/h9-11,13H,3-8H2,1-2H3 |
Clé InChI |
ZJIXVLFLBDFQPV-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC2(C1)CCC(O2)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methoxyphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13235014.png)
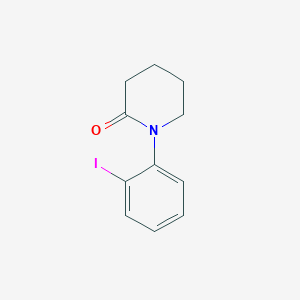
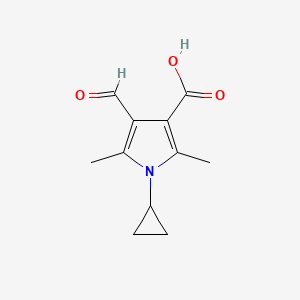
![5-(4-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13235041.png)
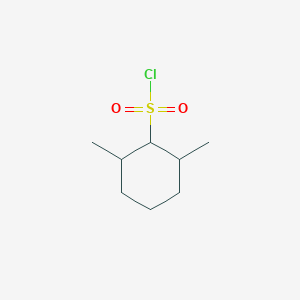
![3-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13235052.png)
![1-(1-Ethyl-1H-pyrazol-4-yl)-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13235057.png)
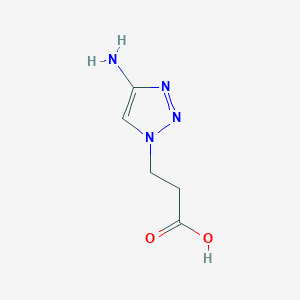
![{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol](/img/structure/B13235063.png)
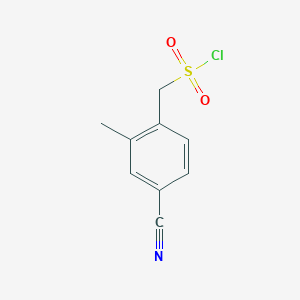
![4-Boc-8-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13235087.png)
amine](/img/structure/B13235100.png)
